Product packaging for Copper undecylenate(Cat. No.:CAS No. 35322-29-3)

Copper undecylenate

Cat. No.: B1259799
CAS No.: 35322-29-3
M. Wt: 247.82 g/mol
InChI Key: IAWZLEMQYPHBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper Undecylenate (Linear Formula: C₂₂H₃₈O₄Cu, Molecular Weight: 430.09 ) is an organometallic salt of undecylenic acid, which is an unsaturated fatty acid derived from castor oil . This compound is supplied as a powder and is presented For Research Use Only (RUO). It is not intended for diagnostic procedures, patient management, or any form of personal use . Research Applications and Value: In research contexts, this compound is of significant interest for its dual functional properties. Its primary research application is in the study of antifungal agents . The undecylenate moiety is known to exhibit antifungal effects by inhibiting biofilm formation and disrupting the morphological transition (yeast to hyphal form) of fungi like Candida albicans , which is a critical virulence factor . The role of copper ions in enhancing oxidative stress and damaging microbial envelopes is also a key area of investigation, as copper can catalyze the production of reactive oxygen species (ROS) that lead to cellular apoptosis in pathogens . This makes the compound a valuable subject for studies exploring novel antimicrobial strategies and synergistic effects, such as in combination with photodynamic therapy . Beyond microbiology, this compound serves as a precursor in materials science for the development of polymers, modified silicones, and as a bifunctional linking agent for conjugating biomolecules in biosensor fabrication . Intended Use and Disclaimer: This product is strictly for use in laboratory research by qualified personnel. RUO products are not subject to the regulatory evaluations for accuracy, specificity, and precision that are required for in vitro diagnostic (IVD) or medical devices [br] The end-user is solely responsible for ensuring that all handling and applications of this material conform to applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20CuO2+2 B1259799 Copper undecylenate CAS No. 35322-29-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35322-29-3

Molecular Formula

C11H20CuO2+2

Molecular Weight

247.82 g/mol

IUPAC Name

copper;undec-10-enoic acid

InChI

InChI=1S/C11H20O2.Cu/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+2

InChI Key

IAWZLEMQYPHBEW-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

C=CCCCCCCCCC(=O)O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Undecylenate

Direct Synthesis Routes for Copper Undecylenate

Direct synthesis methods involve the straightforward reaction of copper precursors with undecylenic acid or its salts. These routes are often characterized by their simplicity and high yields.

Chemical precipitation is a common and effective method for the synthesis of insoluble metal salts like this compound. This technique relies on the reaction between two soluble precursors in a solution, which results in the formation of an insoluble product that precipitates out. britannica.comnih.gov

The fundamental principle involves the combination of a soluble copper(II) salt with a soluble salt of undecylenic acid. A typical procedure begins with dissolving a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, in an aqueous medium to generate hydrated copper(II) ions, [Cu(H₂O)₆]²⁺. lemoyne.edu Separately, undecylenic acid is converted to its more soluble sodium salt, sodium undecylenate, by reacting it with a base like sodium hydroxide (B78521). bu.edu.eg

When the two solutions are mixed, a double displacement reaction occurs. The copper(II) ions and undecylenate anions combine, forming the water-insoluble this compound, which precipitates as a solid. The precipitate can then be isolated from the solution by filtration, washed with distilled water to remove any soluble impurities, and subsequently dried. bu.edu.eg The reaction is driven by the low solubility of the this compound product. nih.gov The pH of the reaction mixture is a critical parameter, as it affects the solubility of the reactants and the final product. nih.gov

General Reaction Scheme: Cu²⁺(aq) + 2 CH₂(CH)₈COO⁻(aq) → Cu(CH₂(CH)₈COO)₂(s)

Reactant 1Reactant 2ProductMethod
Soluble Copper(II) Salt (e.g., CuSO₄)Soluble Undecylenate Salt (e.g., C₁₁H₁₉NaO₂)This compoundPrecipitation
Copper(II) ion solutionUndecylenate ion solutionInsoluble solid precipitateDouble Displacement

Ligand exchange, or substitution, reactions provide another direct route to synthesize this compound. In this approach, ligands coordinated to a central copper atom in a complex are replaced by undecylenate anions. libretexts.org The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is present when copper(II) salts are dissolved in water, is a common starting complex. britannica.com

The reaction proceeds by introducing a source of undecylenate ions to the solution containing the copper(II) aqua complex. The undecylenate anion acts as a ligand, displacing the weakly coordinated water molecules. The formation of the new complex, this compound, is favored if it is more stable than the original complex. libretexts.org This process can be represented by the following equilibrium:

[Cu(H₂O)₆]²⁺(aq) + 2 C₁₁H₁₉O₂⁻(aq) ⇌ Cu(C₁₁H₁₉O₂)₂(H₂O)₄ + 2 H₂O(l)

In many cases, the resulting copper carboxylate complex is insoluble and precipitates from the solution, driving the reaction to completion. The efficiency of the ligand exchange can be influenced by factors such as the concentration of the incoming ligand and the solvent used. nih.gov

Green Synthesis Approaches for Copper Compounds

Green synthesis refers to the development of chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. encyclopedia.pub These approaches are increasingly being applied to the synthesis of copper compounds, including nanoparticles and complexes.

Bio-mediated synthesis utilizes biological entities such as plants, bacteria, fungi, and algae as natural factories for producing metal compounds. nih.gov Plant-mediated synthesis, in particular, has gained significant attention as a cost-effective and eco-friendly method. mdpi.com

This strategy involves the use of plant extracts obtained from various parts like leaves, fruits, or flowers. eurekaselect.com These extracts are rich in phytochemicals, including flavonoids, phenols, terpenoids, and alkaloids. nih.gov These biomolecules can serve dual roles as both reducing and stabilizing (capping) agents. encyclopedia.pubnih.gov

In a typical process, an aqueous solution of a copper salt (e.g., copper sulfate) is mixed with the plant extract. nih.gov The phytochemicals in the extract reduce the copper(II) ions to a lower oxidation state, which then complex with other molecules or form nanoparticles. The same or other biomolecules then adsorb onto the surface of the newly formed particles, preventing agglomeration and providing stability. encyclopedia.pubnih.gov Key parameters that influence the characteristics of the final product include the concentration of the plant extract, the precursor salt concentration, reaction temperature, and pH. mdpi.com While extensively studied for copper nanoparticles, this green methodology presents a promising pathway for the synthesis of other copper compounds. mdpi.comnih.gov

Biological SourceActive ComponentsRole in Synthesis
Plant ExtractsPhytochemicals (Flavonoids, Phenols, etc.)Reducing and Capping Agents
Bacteria, Fungi, AlgaeEnzymes, Proteins, BiopolymersBioreduction and Stabilization

This approach focuses on replacing hazardous reducing agents commonly used in chemical synthesis, such as hydrazine hydrate and sodium borohydride (B1222165), with eco-friendly alternatives. researchgate.netyoutube.com Ascorbic acid (Vitamin C) and various sugars (e.g., glucose) are prominent examples of green reducing agents. researchgate.netresearchgate.net

The synthesis involves dissolving a copper precursor salt in a suitable solvent, followed by the addition of the green reducing agent. The reaction conditions, such as temperature and pH, are controlled to facilitate the reduction of Cu(II) ions. This method is considered more sustainable as the reducing agents are typically non-toxic, renewable, and biodegradable. For instance, ascorbic acid has been successfully used to produce copper nanoparticles, offering a much more environmentally friendly manufacturing process compared to methods using sodium borohydride. researchgate.nete3s-conferences.org The choice of reducing agent can also influence the size and morphology of the resulting copper particles. researchgate.net

Electrochemical Synthesis Considerations for Copper Species

Electrochemical synthesis is an alternative method for preparing organometallic compounds, including copper carboxylates, that offers several advantages such as high selectivity and controllability. analis.com.mybeilstein-journals.org This technique avoids the need for chemical oxidizing or reducing agents by using electrical current to drive the desired reactions. acs.org

The electrochemical synthesis of copper(II) carboxylates can be performed via the anodic dissolution of a copper metal electrode in a non-aqueous electrolyte containing the desired carboxylic acid. analis.com.myacs.org In this setup, a copper foil serves as the anode (positive electrode) and an inert material like graphite (B72142) can be used as the cathode (negative electrode). analis.com.my

When a voltage is applied, the copper anode is oxidized, releasing Cu(II) ions directly into the solution (Cu → Cu²⁺ + 2e⁻). analis.com.my These newly formed copper ions then react with the carboxylate anions (undecylenate, in this case) present in the electrolyte to form the copper(II) carboxylate complex. analis.com.my The product can then be isolated from the electrolyte solution.

Several parameters must be carefully controlled to ensure the successful synthesis and desired product characteristics:

Applied Voltage/Current Density: Controls the rate of copper dissolution and, consequently, the reaction rate. analis.com.my

Supporting Electrolyte: Provides conductivity to the solution. Ammonium acetate (B1210297) is an example of a supporting electrolyte used in the synthesis of copper oleate (B1233923). analis.com.my

Solvent: The reaction is typically carried out in non-aqueous or organic solvents.

Reaction Time: The duration of electrolysis affects the yield of the product. analis.com.my

This method has been successfully used to synthesize other copper carboxylates, like copper oleate, demonstrating its viability for compounds like this compound. analis.com.my

Control of Reaction Parameters for Targeted Product Characteristics

Influence of Precursor Concentration

The concentration of the reactants, namely the copper salt and undecylenic acid (or its salt), plays a pivotal role in the synthesis of this compound. The stoichiometry of the reaction dictates a 1:2 molar ratio of copper(II) ions to undecylenate ions for the formation of Cu(C₁₁H₁₉O₂)₂. However, adjusting the initial concentrations of the precursors can significantly impact the reaction kinetics and the properties of the resulting product.

In the synthesis of copper carboxylates, a higher concentration of the copper precursor can lead to an increased rate of reaction and potentially a higher yield, up to the point where the undecylenate precursor becomes the limiting reagent. Research on the synthesis of other copper nanoparticles has shown that an increase in the precursor concentration can lead to the formation of larger particles researchgate.net. This is attributed to the increased availability of copper ions, which facilitates greater particle growth and coalescence.

Conversely, employing a lower precursor concentration can favor the formation of smaller, more uniform particles. In the context of this compound, controlling the precursor concentration can be a strategy to manage the particle size of the precipitate, which can be crucial for its intended application. For instance, in an electrochemical synthesis of copper(II) oleate, a related copper carboxylate, the concentration of the supporting electrolyte was found to influence the availability of Cu(II) ions for complex formation analis.com.my.

The following table illustrates the hypothetical effect of precursor concentration on the characteristics of this compound, based on general principles of precipitation reactions and findings for similar compounds.

Precursor ConcentrationEffect on Reaction RatePotential Effect on YieldAnticipated Effect on Particle Size
LowSlowerPotentially lower if below stoichiometric equivalenceSmaller, more uniform particles
StoichiometricOptimal for complete reactionTheoretically maximalIntermediate
HighFasterHigher, until the other reactant is depletedLarger particles, potential for agglomeration

Role of Temperature and pH in Synthetic Outcomes

Temperature and pH are critical environmental parameters that can profoundly influence the synthesis of this compound, affecting everything from reaction kinetics to the crystalline structure and morphology of the final product.

Temperature:

Temperature directly affects the rate of reaction. Generally, an increase in temperature accelerates the reaction rate by increasing the kinetic energy of the reactant molecules. In the context of this compound synthesis, which often involves a precipitation reaction, temperature can also influence the solubility of the product. An increase in temperature might slightly increase the solubility of this compound, which could affect the yield and the precipitation kinetics mdpi.com.

Furthermore, temperature has been demonstrated to be a key factor in controlling the size and shape of copper nanoparticles ucl.ac.uk. Studies have shown an approximately linear increase in the average particle size of copper nanoparticles with increasing reaction temperature ucl.ac.uk. This principle can be extrapolated to the synthesis of this compound, where higher temperatures might favor the growth of larger crystals. The thermal treatment during or after the synthesis can also lead to changes in the physical properties of the material, such as shrinkage and grain growth in copper particles mdpi.com.

pH:

The pH of the reaction medium is a crucial parameter, particularly because undecylenic acid is a weak acid. The pH will determine the extent of its deprotonation to the undecylenate anion, which is the species that reacts with the copper(II) ion. A higher pH will favor the deprotonation of undecylenic acid, thereby increasing the concentration of the undecylenate anion and potentially increasing the rate of this compound formation.

The pH can also influence the morphology and crystal structure of the resulting copper compound. Studies on the synthesis of copper(II) oxide nanostructures have shown that different morphologies, such as nanoparticles, nanorods, and nanosheets, can be obtained by varying the pH of the reaction medium mdpi.com. Similarly, in the synthesis of copper sulfide (B99878) nanoparticles, the pH has been shown to affect the crystal characteristics and infrared absorbance of the material nih.gov. For this compound, controlling the pH could therefore be a method to control the morphology of the precipitate, which could range from amorphous to crystalline with different habits. Precipitation of copper compounds is often pH-dependent, with different copper species forming at different pH values usgs.govuobabylon.edu.iq.

The following table summarizes the general influence of temperature and pH on the synthesis of this compound, based on established chemical principles and findings from related copper compounds.

ParameterConditionEffect on Reaction RatePotential Effect on Product Characteristics
Temperature LowSlowerSmaller particle/crystal size
HighFasterLarger particle/crystal size, potential for increased solubility affecting yield
pH Acidic (Low pH)Slower (less deprotonation of undecylenic acid)May inhibit or slow down the formation of this compound
Neutral to Alkaline (Higher pH)Faster (more deprotonation of undecylenic acid)Promotes the formation of this compound; can influence morphology

Spectroscopic and Structural Elucidation of Copper Undecylenate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of copper undecylenate, offering a fingerprint of its functional groups and bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. The coordination of the undecylenate ligand to the copper(II) ion is primarily evidenced by the shifts in the characteristic vibrational frequencies of the carboxylate group.

In a free carboxylic acid, the carbonyl (C=O) stretching vibration appears at a high frequency. Upon deprotonation and coordination to a metal ion, this is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. The frequency separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate's coordination mode. For copper(II) carboxylates, a bridging coordination mode is common, as seen in related structures like copper(II) naphthenate and other copper(II) alkoxylates. mdpi.com This bridging mode is suggested by a Δν value comparable to that of the corresponding sodium salt. nih.gov

The FT-IR spectrum also displays bands associated with the long alkyl chain of the undecylenate ligand. These include C-H stretching vibrations just below 3000 cm⁻¹ and various bending or deformation modes at lower wavenumbers. A peak corresponding to the C=C stretching of the terminal vinyl group is also expected. The weak signals in the far-infrared region (below 600 cm⁻¹) can be attributed to Cu-O stretching vibrations, directly confirming the bond between the copper ion and the oxygen atoms of the carboxylate ligand. mdpi.comrsc.org

Table 1: Characteristic FT-IR Vibrational Bands for this compound Data inferred from analogous copper carboxylate compounds.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3080=C-HStretching
2920 - 2930-CH₂- (asymmetric)Stretching
2850 - 2860-CH₂- (symmetric)Stretching
~1640C=CStretching
1580 - 1610COO⁻ (asymmetric, νₐₛ)Stretching
1410 - 1440COO⁻ (symmetric, νₛ)Stretching
~1465CH₂Bending (Scissoring)
~990 & ~910=CH₂Bending (Out-of-plane)
< 600Cu-OStretching

Raman Spectroscopy for Molecular Structure Insights

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. While specific Raman spectra for this compound are not widely published, data from analogous copper(II) carboxylates, such as copper(II) acetate (B1210297), can be used to predict the key features. capes.gov.br

The most intense bands in the Raman spectrum are typically associated with the non-polar bonds of the long hydrocarbon chain. This includes prominent C-C stretching modes and CH₂ twisting and rocking modes. The ν(C=C) stretch of the terminal double bond is also expected to be Raman active.

The carboxylate stretching modes, while strong in the IR spectrum, may be weaker in the Raman spectrum. However, the ν(C-C) mode of the carboxylate group is a good probe for different carboxylate species in solution. capes.gov.br For copper(II) acetate in aqueous solutions, Raman components at 938 cm⁻¹ and 948 cm⁻¹ have been assigned to hydrated copper-carboxylate complexes. capes.gov.br The low-frequency region of the Raman spectrum is particularly important as it contains information about the vibrations of the copper-oxygen (Cu-O) bonds within the coordination sphere. mdpi.com

Table 2: Expected Raman Active Modes for this compound Data based on general knowledge and spectra of related copper carboxylates.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3080=C-HStretching
2800 - 3000C-H (Alkyl)Stretching
~1640C=CStretching
1420 - 1450CH₂Bending (Scissoring)
1200 - 1300CH₂Twisting/Wagging
1040 - 1120C-CStretching
~940ν(C-C) of CarboxylateStretching
< 600Cu-OStretching

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is employed to study the electronic transitions within the this compound molecule. These transitions provide valuable information about the d-orbital energies of the copper(II) ion and the nature of its coordination environment.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment Studies

The UV-Vis spectrum of a typical copper(II) complex is characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions.

The copper(II) ion has a d⁹ electronic configuration. In an octahedral or distorted octahedral field, the d-orbitals split in energy, allowing for the absorption of light to promote an electron from a lower to a higher energy d-orbital. These d-d transitions are typically broad and have low molar absorptivity. For many six-coordinated Cu(II) complexes with distorted geometries, a single broad absorption band is observed in the visible region. latamjpharm.org For instance, copper(II) naphthenate, a structurally similar compound, exhibits a characteristic absorption maximum around 680 nm, which is attributed to the d-d transitions of the copper(II) center in the carboxylate complex. nih.gov Other copper carboxylate complexes show this band in a similar range, often between 550 and 800 nm. rsc.orgbohrium.com The position and intensity of this band are sensitive to the specific ligands and their geometric arrangement around the copper ion.

In the ultraviolet region, more intense absorptions corresponding to charge-transfer transitions are typically observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For Cu(II) complexes with carboxylate ligands, LMCT transitions, where an electron is excited from a ligand-based orbital to a copper-based d-orbital, are common. rsc.org

Table 3: Typical Electronic Transitions for Copper(II) Carboxylates

Wavelength Range (nm)Transition TypeDescription
550 - 800d-dBroad, low-intensity absorption corresponding to the excitation of an electron between split d-orbitals on the Cu(II) center. latamjpharm.orgrsc.orgbohrium.com
240 - 450Charge Transfer (CT)High-intensity absorption, often Ligand-to-Metal (LMCT), involving electron transfer from ligand orbitals to metal d-orbitals. rsc.org

X-ray Diffraction (XRD) Analysis

Crystalline Structure Determination

While a specific, complete single-crystal XRD structure for this compound is not prominently available in the surveyed literature, the crystal structures of numerous other copper(II) carboxylates with varying chain lengths (e.g., hexanoate, octanoate) have been extensively studied. rsc.orgrsc.org These analogous compounds almost invariably adopt a dinuclear "paddle-wheel" structure. It is therefore highly probable that this compound also crystallizes in this motif.

In the paddle-wheel structure, two copper(II) ions are held in close proximity (Cu-Cu distance is typically around 2.6 Å) by four bridging carboxylate ligands. bohrium.comacs.org Each copper ion is coordinated to four oxygen atoms from the four different undecylenate ligands in a square planar arrangement. The coordination sphere of each copper ion is typically completed by an axial ligand, which can be a solvent molecule (like water or ethanol) or an oxygen atom from a carboxylate group of a neighboring paddle-wheel unit, leading to the formation of a polymeric chain. acs.org This coordination results in a distorted square pyramidal or octahedral geometry around each copper(II) center. bohrium.com XRD analysis is essential to confirm this presumed structure and to determine the precise lattice parameters, space group, and the exact conformation of the long undecylenate chains in the solid state. isroset.orgwashington.edu

Particle Size and Morphology Derivations from Diffraction Patterns

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and average crystallite size of a material. For a compound like this compound, an XRD pattern would reveal information about its long-range molecular arrangement. By analyzing the peak positions and widths in the diffraction pattern, one could determine the lattice parameters and the average size of the crystalline domains using the Scherrer equation.

However, a specific XRD analysis of this compound detailing its diffraction angles (2θ), corresponding crystal planes, and calculated particle size was not found in the available research. Studies on other copper nanoparticles show that they are typically crystalline, and the Debye-Scherrer formula is commonly used to estimate particle size from the diffraction peaks. academicjournals.orgresearchgate.net For instance, analyses of generic copper nanoparticles often identify peaks corresponding to the face-centered cubic (fcc) structure of copper. academicjournals.orgresearchgate.netarxiv.orgscholarsresearchlibrary.com Without experimental data for this compound, a similar detailed table cannot be constructed.

Microscopic and Elemental Characterization

Microscopic and elemental analyses are crucial for understanding the physical and chemical nature of a compound at the micro and nanoscale.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of a material's internal structure. rsc.org For this compound, TEM would be used to visualize the size, shape, and morphology of individual nanoparticles or crystalline structures. medcraveonline.comjst.go.jp It can reveal whether the particles are spherical, rod-shaped, or aggregated and provide precise measurements of their dimensions. researchgate.net High-resolution TEM could further elucidate the crystal lattice and identify any defects.

Despite the utility of this technique, specific TEM micrographs or detailed nanostructural analyses for this compound were not identified in the searched literature.

Scanning Electron Microscopy (SEM) for Surface Morphology

No specific SEM images or reports on the surface morphology of this compound were found in the reviewed sources.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX or EDS) spectroscopy is typically coupled with SEM or TEM to perform elemental analysis. libretexts.orgrsc.orgmdpi.com An EDX spectrum of this compound would confirm the presence of copper (Cu), oxygen (O), and carbon (C), the constituent elements of the compound. It could also provide a semi-quantitative analysis of the elemental ratios, verifying the compound's purity and stoichiometry. wiley.com

While EDX is a standard characterization method, a specific elemental analysis of this compound with corresponding data tables on elemental weight or atomic percentages is not available in the searched literature. For reference, EDX analysis on other copper-based materials confirms the presence of the expected elements. utm.myresearchgate.net

Magnetic Resonance Spectroscopy (where applicable for Copper(II) Systems)

Magnetic resonance techniques are powerful for probing the electronic environment of paramagnetic species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for d9 Copper(II) Systems

As a Copper(II) compound, this compound contains a d⁹ metal center with one unpaired electron, making it paramagnetic and thus suitable for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The EPR spectrum provides detailed information about the electronic structure and the coordination geometry of the Cu(II) ion. libretexts.orgresearchgate.net Analysis of the g-tensor and any hyperfine coupling constants would reveal the symmetry of the ligand field around the copper ion (e.g., elongated octahedral or square pyramidal) and the nature of the copper-ligand bonds. mdpi.comgoogleapis.com

A search for EPR spectroscopic data specific to this compound did not yield any results. Therefore, key parameters such as g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) for this specific compound cannot be reported.

Coordination Chemistry of Copper Undecylenate Systems

Electronic States and Geometries of Copper(I) and Copper(II) in Undecylenate Complexes

The electronic configuration of the copper ion is the primary determinant of the coordination geometry in its complexes. Copper(I) and Copper(II) are the most common oxidation states, each favoring specific coordination numbers and spatial arrangements. researchgate.net

Copper(I) Undecylenate Complexes : The copper(I) ion has a d¹⁰ electronic configuration, resulting in a spherically symmetric electron cloud. researchgate.net Due to the lack of ligand field stabilization energy, the geometry of Cu(I) complexes is primarily determined by steric factors and the maximization of ligand-metal orbital overlap. Common coordination geometries for Cu(I) include 2-coordinate linear, 3-coordinate trigonal planar, and 4-coordinate tetrahedral arrangements. researchgate.netnih.gov In the context of undecylenate, a Cu(I) center would coordinate with the carboxylate oxygen atoms. Depending on the stoichiometry and the presence of other ligands, simple or polynuclear structures with these typical geometries could be formed.

Copper(II) Undecylenate Complexes : The copper(II) ion possesses a d⁹ electronic configuration. mdpi.com This non-spherical electron distribution leads to a preference for distorted coordination geometries, most commonly tetragonal or square pyramidal. mdpi.comchemrxiv.org Six-coordinate Cu(II) complexes are nearly always distorted from a perfect octahedral geometry due to the Jahn-Teller effect. wikipedia.org In a typical copper(II) undecylenate complex, the copper ion would be coordinated by the oxygen atoms of the undecylenate carboxylate groups. This often results in four short, strong bonds in a plane (equatorial) and one or two longer, weaker bonds in the axial positions. mdpi.comresearchgate.net The resulting geometry is often a distorted octahedron or a square pyramid. chemrxiv.orgmdpi.com

Table 1: Common Geometries of Copper Ions in Coordination Complexes
Oxidation StateElectron ConfigurationTypical Coordination NumberPreferred GeometryExample Complex Type
Copper(I)d¹⁰2Linear[Cu(L)₂]⁺
Copper(I)d¹⁰3Trigonal Planar[Cu(L)₃]⁺ nih.gov
Copper(I)d¹⁰4Tetrahedral[Cu(L)₄]⁺ nih.gov
Copper(II)d⁹4Square Planar[Cu(L)₄]²⁺ nih.gov
Copper(II)d⁹5Square Pyramidal / Trigonal Bipyramidal[Cu(L)₅]²⁺ rsc.orgscribd.com
Copper(II)d⁹6Distorted Octahedral (Tetragonal)[Cu(L)₆]²⁺ wikipedia.org

Ligand Field Theory and Jahn-Teller Distortions in Copper(II) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectra of transition metal complexes. For copper(II) complexes, with their d⁹ configuration, LFT is crucial for explaining their characteristic distorted geometries. acs.orgacs.org

This degeneracy is lifted by a geometric distortion. The most common distortion for Cu(II) is a tetragonal elongation, where the two axial ligands move further away from the metal center. wikipedia.orgresearchgate.net This elongation lowers the energy of the dz² orbital and raises the energy of the dx²-y² orbital, removing the degeneracy and stabilizing the complex. wikipedia.org This effect is prominent in virtually all six-coordinate Cu(II) complexes, including those with carboxylate ligands like copper(II) undecylenate. The result is typically four short equatorial bonds and two elongated axial bonds. researchgate.net This distortion is also reflected in the electronic absorption spectra, often causing broadening or splitting of absorption bands. wikipedia.org

Table 2: Effect of Tetragonal Elongation (Jahn-Teller Distortion) on d-Orbital Energies in a Cu(II) Complex
OrbitalEnergy Level in Octahedral FieldEnergy Level after Tetragonal ElongationElectron Occupancy (d⁹)
d(x²-y²)eg (degenerate)b₁g (highest energy)1
d(z²)a₁g (lowered energy)2
d(xy)t₂g (degenerate)b₂g (slightly raised energy)2
d(xz), d(yz)eg (slightly lowered energy)4

Influence of Ligand Design on Copper Redox Potentials within Coordination Spheres

The redox potential of the Cu(II)/Cu(I) couple is highly sensitive to the nature of the ligands coordinated to the copper center. The design and electronic properties of the ligand, in this case, the undecylenate anion, play a critical role in stabilizing one oxidation state over the other, thereby tuning the electrochemical properties of the complex.

The undecylenate ligand coordinates through its negatively charged carboxylate group (COO⁻). Carboxylate ligands are hard O-donors. The presence of this negatively charged group increases the electron density on the Cu(II) center, which generally makes the reduction to Cu(I) more difficult, resulting in a more negative redox potential. researchgate.net The introduction of negatively charged ligands like carboxylates can lower the redox potential required for the formation of higher valent species in catalytic cycles. acs.org

Formation of Polynuclear Copper-Undecylenate Architectures

Copper(II) carboxylates are well-known for their tendency to form polynuclear structures, with the most common being the dinuclear "paddle-wheel" motif. mdpi.com It is highly probable that copper(II) undecylenate forms such architectures.

In this structure, two copper(II) ions are bridged by four carboxylate ligands. Each undecylenate ligand would span the two copper centers, with its two oxygen atoms coordinating to one copper ion each. This results in a cage-like structure with a distinct Cu-Cu interaction. The coordination sphere of each copper ion is typically completed by an axial ligand, which is often a solvent molecule like water. mdpi.com In the resulting [Cu₂(O₂CR)₄L₂] structure, each copper ion is in a square pyramidal environment, with the four equatorial positions occupied by the carboxylate oxygen atoms and the axial position occupied by the ligand L. mdpi.com

The long, non-polar undecyl chains of the four undecylenate ligands would project outwards from this central dimeric core. This would create a highly lipophilic exterior, influencing the solubility and material properties of the complex. The formation of these polynuclear architectures is a key feature of copper carboxylate chemistry and is fundamental to understanding the structural properties of copper undecylenate.

Theoretical and Computational Approaches to Coordination Structures

Modern computational chemistry provides powerful tools for investigating the structure, bonding, and electronic properties of coordination complexes like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable in this regard. mdpi.comnih.gov

Density Functional Theory (DFT) has become an essential method for exploring the electronic and structural characteristics of metal complexes. mdpi.com It allows for the accurate modeling of molecular geometries, bonding interactions, and other properties. acs.orgnih.gov

For a this compound system, DFT calculations can be used to:

Optimize Geometry: Predict the most stable three-dimensional structure, including bond lengths, bond angles, and torsion angles of the coordination sphere. This can confirm, for example, the extent of Jahn-Teller distortion in a Cu(II) complex or the preferred geometry of a Cu(I) species. mdpi.com

Analyze Bonding: Investigate the nature of the bond between the copper ion and the undecylenate carboxylate group. DFT can provide insights into the covalent and ionic character of these bonds.

Determine Electronic Structure: Calculate the distribution of electrons and the energies of the molecular orbitals. This is crucial for understanding the reactivity and spectroscopic properties of the complex. DFT has been successfully used to rationalize ligand hyperfine couplings determined experimentally for copper-carboxylate systems. acs.orgnih.gov

DFT modeling can be applied to various potential structures, from simple mononuclear complexes to the more complex polynuclear paddle-wheel architectures, providing a detailed picture of the active site. mpg.denih.gov

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules. jocpr.com This makes it a powerful tool for simulating and interpreting electronic absorption (UV-Vis) spectra. rsc.orgresearchgate.net

In the study of this compound complexes, TD-DFT can:

Predict Electronic Spectra: Calculate the energies and intensities of electronic transitions. The resulting theoretical spectrum can be compared directly with experimental UV-Vis data to validate the proposed structure of the complex. mdpi.comjocpr.com

Assign Spectral Bands: Identify the nature of the electronic transitions observed in the spectrum. For a Cu(II) undecylenate complex, this would involve distinguishing between the low-intensity d-d transitions, which are characteristic of the metal center, and the more intense ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

Analyze Excited States: Provide a detailed description of where the electron density moves during an electronic transition (e.g., from a metal-centered d-orbital to a ligand-centered π* orbital), which is key to understanding the photochemistry of the complex. nih.govrsc.org

Together, DFT and TD-DFT offer a comprehensive theoretical framework for elucidating the intricate relationship between the structure and the electronic properties of this compound coordination systems. mdpi.com

Mechanistic Studies of Biological Activity of Copper Undecylenate

Antifungal Action Mechanisms

Copper undecylenate exhibits a multifaceted antifungal action, leveraging both the properties of copper ions and undecylenic acid to inhibit fungal growth. The dual nature of the compound allows it to target multiple cellular processes simultaneously, making it an effective fungistatic and, in some cases, fungicidal agent.

A primary mechanism of this compound's antifungal activity involves the disruption of the fungal cell's structural integrity, particularly the plasma membrane. The lipophilic nature of the undecylenate portion of the molecule facilitates its interaction with the lipid bilayer of the fungal cell membrane. This interaction increases membrane permeability, leading to the leakage of essential intracellular components. vulcanchem.com

The copper (Cu²⁺) ions released from the compound are believed to play a direct role in compromising the plasma membrane's barrier function. nih.gov Studies on various copper compounds have shown that Cu²⁺ can cause selective lesions in the plasma membrane's permeability barrier. rsc.org This effect is thought to be due to the high affinity of copper for membrane components, potentially interacting with phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylethanolamine. nih.gov This disruption of the membrane leads to an influx of copper ions and the loss of cellular homeostasis, ultimately contributing to cell death. nih.govmdpi.com

This compound significantly impacts fungal metabolism by inhibiting key enzymatic activities and disrupting essential metabolic pathways. Copper ions are known to interfere with the function of a wide array of proteins, particularly those containing sulfhydryl (-SH) groups. rsc.org This interaction can lead to the inactivation of enzymes critical for various cellular processes.

In the context of fungal metabolism, copper can disrupt the tricarboxylic acid (TCA) cycle. For instance, in some yeasts, copper-resistant strains have been shown to have greater activity of enzymes like citrate (B86180) and glutamate (B1630785) dehydrogenases compared to susceptible parent strains. oregonstate.edu This suggests that copper's inhibitory action on these enzymes is a key aspect of its fungitoxicity. Furthermore, some copper-tolerant yeasts have demonstrated the ability to synthesize amino acids like glutamic and aspartic acids in the presence of copper, a process inhibited in non-tolerant strains. oregonstate.edu

The undecylenate component can also modulate fungal metabolism. Studies on undecylenic acid have shown its ability to interfere with metabolic processes essential for fungal growth and virulence. drugbank.com The synergistic action of copper and undecylenate likely leads to a more potent inhibition of fungal metabolic pathways than either component alone.

A significant contributor to the antifungal action of this compound is the generation of reactive oxygen species (ROS). vulcanchem.com Copper's ability to cycle between its oxidized (Cu²⁺) and reduced (Cu⁺) states allows it to catalyze Fenton-like reactions, which produce highly reactive hydroxyl radicals (·OH) from hydrogen peroxide (H₂O₂). vulcanchem.comcsfarmacie.cznih.govfrontiersin.org These ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. csfarmacie.czresearchgate.net

The process begins with the reduction of Cu²⁺ to Cu⁺ by cellular reducing agents like superoxide (B77818). frontiersin.org The resulting Cu⁺ then reacts with hydrogen peroxide to generate hydroxyl radicals. frontiersin.org This oxidative stress overwhelms the fungal cell's antioxidant defense systems, leading to lipid peroxidation of the cell membrane, protein denaturation, and DNA damage, ultimately resulting in cell death. csfarmacie.czresearchgate.net The generation of ROS is considered a key mechanism of copper's broad-spectrum biocidal activity. csfarmacie.czresearchgate.netscirp.org

Fungi have evolved antioxidant defense mechanisms, such as superoxide dismutases (SODs), to counteract ROS. mdpi.com However, the high levels of ROS produced by copper compounds can overwhelm these defenses. frontiersin.org The increased oxidative stress is a primary factor in the antifungal efficacy of copper-based compounds. frontiersin.org

This compound has been shown to effectively inhibit two critical virulence factors in fungi: biofilm formation and hyphal development. Biofilms are communities of microorganisms encased in a self-produced matrix of exopolysaccharides, which provides protection against antifungal agents and the host immune system. vulcanchem.comnih.gov

Studies have demonstrated that this compound can significantly reduce biofilm formation in fungi like Candida albicans. vulcanchem.com At sub-inhibitory concentrations, it has been observed to decrease biofilm formation by interfering with quorum sensing and degrading the exopolysaccharide matrix. vulcanchem.com The undecylenic acid component is also known to inhibit biofilm formation by disrupting hyphal growth. drugbank.com

Hyphal development, the transition from a yeast-like form to a filamentous form, is crucial for the virulence of many pathogenic fungi, as it facilitates tissue invasion. drugbank.com this compound inhibits this yeast-to-hypha transition. vulcanchem.com This is achieved, in part, by downregulating the expression of genes essential for hyphal formation, such as HWP1. vulcanchem.comdrugbank.com By preventing both biofilm formation and hyphal development, this compound reduces the pathogenicity of fungi. vulcanchem.comdrugbank.com

Table 1: Effects of Copper Compounds on Fungal Biofilm and Hyphal Development

Compound Fungal Species Effect on Biofilm Formation Effect on Hyphal Development Reference
Copper(II) undecylenate Candida albicans 87.6% reduction at 15.6 µg/mL Inhibits yeast-to-hypha transition vulcanchem.com
Copper(II) complex with fluconazole Candida albicans 87.6% inhibition at 25 µg/mL Modulates hyphae formation mdpi.com
Copper(II)-1,10-phenanthroline-5,6-dione Candida species Interferes with biofilm formation Not specified nih.gov
Undecylenic acid Candida albicans Inhibits biofilm formation above 3 mM Disrupts hyphal growth above 4 mM drugbank.com

Fungi have developed various mechanisms to tolerate high concentrations of copper. researchgate.net These resistance strategies are crucial for their survival in environments with elevated copper levels, including during treatment with copper-based antifungals.

One primary mechanism is the trapping of copper ions by components of the fungal cell wall, such as chitin (B13524) and chitosan. researchgate.netnih.gov This extracellular sequestration prevents the entry of toxic levels of copper into the cell. Fungi can also secrete metabolites that chelate or precipitate copper extracellularly. researchgate.net

Once inside the cell, fungi can employ intracellular detoxification strategies. Metallothioneins and phytochelatins are cysteine-rich proteins that bind to and sequester excess copper ions, neutralizing their toxicity. researchgate.netnih.govmdpi.com Fungi can also reduce copper uptake by down-regulating copper transport proteins. mdpi.com Furthermore, some fungi possess efflux pumps that actively transport copper out of the cell. cupron.com

In some filamentous fungi, resistance is linked to cellular ion export, while in yeasts, it often involves down-regulation of metal ion importers, use of metallothioneins, and sequestration of copper into vacuoles. mdpi.com

General Biocidal Mechanisms of Copper Compounds

Copper has been utilized for its biocidal properties for centuries, effective against a wide range of microorganisms including bacteria, fungi, and viruses. researchgate.netcupron.com The general biocidal mechanisms of copper compounds are multifactorial and stem from the chemical properties of copper ions. csfarmacie.cz

A key aspect of copper's toxicity is its ability to accept and donate electrons, cycling between Cu²⁺ and Cu⁺ states. csfarmacie.cznih.gov This redox activity catalyzes the formation of reactive oxygen species (ROS), which cause significant damage to cellular structures and molecules. csfarmacie.czresearchgate.net

Copper ions can also directly interact with and disrupt the function of essential biomolecules. They have a high affinity for sulfhydryl groups in proteins, leading to enzyme inactivation. rsc.org Copper can also bind to and disorder the helical structure of DNA by forming crosslinks within and between strands. rsc.org

Furthermore, copper ions can compromise the integrity of cell membranes, leading to increased permeability and leakage of vital cellular contents. researchgate.netmdpi.com This disruption of the cell membrane is a critical step in the biocidal action of copper. rsc.org The combination of these effects—oxidative stress, protein and DNA damage, and membrane disruption—results in the potent biocidal activity of copper compounds. rsc.orgresearchgate.netmdpi.com

Oxidative Stress Induction in Microbial Systems

A significant mechanism underlying the antimicrobial properties of copper compounds, including this compound, is the induction of oxidative stress within microbial cells. mdpi.comnih.gov Excess intracellular copper can catalyze the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals, through Fenton-like reactions. vulcanchem.commdpi.com These ROS can inflict widespread damage to critical cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. mdpi.com

Studies on various bacteria, such as Staphylococcus aureus and Escherichia coli, have demonstrated that exposure to elevated copper concentrations leads to an increase in intracellular ROS levels. mdpi.comnih.govnih.gov This surge in oxidative stress is a key contributor to the observed antimicrobial effects. nih.gov The generation of ROS disrupts the delicate redox balance within the microbial cell, overwhelming its antioxidant defense mechanisms and causing irreversible damage. mdpi.com For instance, in S. aureus, copper stress has been shown to induce a global stress response, which includes the upregulation of mechanisms to counteract oxidative stress. nih.gov

The table below summarizes findings on copper-induced oxidative stress in various microbial systems.

Microorganism Observed Effects of Copper-Induced Oxidative Stress Key Findings
Staphylococcus aureusInduction of a global stress response, including oxidative stress resistance mechanisms. nih.govCopper toxicity is linked to the generation of ROS, leading to cellular damage. nih.gov
Escherichia coliIncreased cellular ROS generation and enhanced antioxidant enzyme activity. nih.govSub-lethal copper exposure can mediate the development of antibiotic resistance through oxidative stress. nih.gov
General Microbial SystemsDamage to fungal membranes via hydroxyl radicals generated from Fenton reactions. vulcanchem.comThe redox activity of the Cu2+ ion is a primary driver of its antimicrobial action. vulcanchem.com

Interaction with Microbial Nucleic Acids and Proteins

Beyond the induction of oxidative stress, copper compounds can directly interact with and disrupt the function of essential microbial macromolecules, namely nucleic acids and proteins. The affinity of copper ions for various functional groups present in these molecules plays a crucial role in its antimicrobial activity.

Copper can bind to the thiol groups of proteins, which can lead to protein misfolding and inactivation of enzymes. nih.gov This interference with protein structure and function can disrupt vital metabolic pathways and cellular processes necessary for microbial survival. In Staphylococcus aureus, exposure to excess copper has been shown to trigger a misfolded protein response, indicating direct interaction with and damage to proteins. nih.gov

Furthermore, copper ions have the potential to interact with the DNA of microbial cells. While the precise mechanisms are still under investigation, it is understood that such interactions can lead to DNA damage. This can occur either directly, through binding to the DNA backbone or bases, or indirectly, through the action of copper-generated ROS that cause oxidative damage to the DNA structure. Research on bacterial DNA phosphorothioate (B77711) modification, governed by the dnd gene cluster, highlights the complex interactions that can occur between cellular components and DNA, suggesting potential pathways for copper interference. frontiersin.org

Cellular and Molecular Interactions (excluding specific disease treatment)

The influence of this compound and, more broadly, copper ions extends to fundamental cellular and molecular processes within various biological systems. Research has focused on how copper modulates the cell cycle, triggers programmed cell death pathways like apoptosis and autophagy, and perturbs critical molecular signaling cascades.

Studies on Cellular Cycle Modulation

Emerging research indicates that cellular copper levels can influence the progression of the cell cycle. nih.gov The cell cycle is a tightly regulated process that governs cell division and proliferation. cincinnatichildrens.org Dysregulation of the cell cycle is a hallmark of various pathological conditions.

Studies using copper and copper-containing compounds have demonstrated their ability to induce cell cycle arrest at different phases. For example, a copper/iron layered double hydroxide (B78521) nanocomposite was found to cause G1/S phase cell cycle arrest in prostate cancer cells. mdpi.com This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. mdpi.com The ability of copper to modulate the cell cycle appears to be a critical aspect of its biological activity, influencing cell fate decisions between proliferation, differentiation, and death. nih.gov

The table below presents findings on the modulation of the cell cycle by copper compounds.

Cell Type Copper Compound/Condition Observed Effect on Cell Cycle
Prostate cancer cells (PC-3)Copper/Iron Layered Double Hydroxide (Cu/Fe LDH)G1/S phase cell cycle arrest. mdpi.com
Cord blood-derived CD34+ cellsLow intracellular copperDelayed differentiation and extended cell expansion. nih.gov
Cord blood-derived CD34+ cellsHigh intracellular copperAccelerated differentiation and shortened cell expansion. nih.gov

Investigation of Apoptosis and Autophagy Pathways at a Molecular Level

Copper has been shown to be a potent modulator of programmed cell death, specifically apoptosis and autophagy. nih.gov Apoptosis is a form of controlled cell death crucial for tissue homeostasis, while autophagy is a cellular recycling process that can either promote survival or lead to cell death. nih.gov

Apoptosis: Copper can induce apoptosis through several mechanisms, primarily involving the generation of ROS, which leads to mitochondrial dysfunction and DNA damage. nih.gov The release of cytochrome c from mitochondria activates caspases, key executioner proteins in the apoptotic cascade. nih.gov Furthermore, copper has been implicated in the activation of the p53 tumor suppressor protein, a critical regulator of apoptosis. mdpi.comnih.gov

Autophagy: The role of copper in autophagy is complex and can be either inductive or inhibitory depending on the cellular context. mdpi.comresearchgate.net Copper can initiate autophagy by directly activating the ULK1 kinase or by inhibiting the mTOR signaling pathway, a central negative regulator of autophagy. mdpi.comresearchgate.net Conversely, in some instances, copper can impair autophagic flux by preventing the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. nih.gov This blockage of the autophagic process can contribute to cell death. nih.gov

Perturbations of Molecular Signaling Pathways

The biological effects of copper are often mediated through its interaction with and perturbation of various molecular signaling pathways. biorxiv.org These pathways are intricate networks of proteins that transmit signals from the cell surface to the nucleus, governing fundamental cellular activities.

Several key signaling pathways are known to be affected by copper:

PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. Copper has been shown to induce autophagy by downregulating the PI3K/Akt/mTOR signaling pathway. nih.gov

Wnt Signaling Pathway: This pathway is involved in embryonic development and cell differentiation. Studies have indicated that copper can downregulate the Wnt signaling pathway, which may be linked to its effects on cell differentiation. nih.gov

AMPK/mTOR Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor. Copper can generate ROS, which in turn stimulates the AMPK/mTOR pathway to induce autophagy. mdpi.comresearchgate.net

The ability of copper to modulate these and other signaling pathways underscores its multifaceted role in cellular physiology and its potential to influence a wide range of biological outcomes. curie.fr

Advanced Materials Research Incorporating Copper Undecylenate

Integration into Polymeric Systems for Enhanced Functionality

The incorporation of copper undecylenate into polymer matrices is a strategy to develop advanced functional materials, particularly those requiring antimicrobial or modified surface properties. The long alkyl chains of the undecylenate ligands can enhance compatibility with polymer matrices, while the copper ion provides the desired activity.

Research into bio-based polymer composites, such as those derived from polylactic acid (PLA), has focused on enhancing their properties by incorporating various fillers. While direct studies on this compound in waterborne systems are not extensively documented, research on related copper compounds in bio-polymers like PLA provides insights into potential applications. The introduction of copper compounds, such as copper oxide (CuO) or copper sulfate (B86663) (CuSO₄), into PLA matrices has been investigated to impart antibacterial properties and modify mechanical characteristics. mdpi.comresearchgate.net

For instance, studies on PLA composites with copper-based fillers show that the dispersion and concentration of the copper additive are critical to the material's final properties. mdpi.com Copper oxide nanoparticles have been shown to confer biocidal properties to epoxy-based composites, reducing the growth of micromycetes. researchgate.net Given that this compound possesses inherent antifungal properties, its integration into bio-based polymers could yield composites with significant resistance to microbial colonization. The undecylenate ligand could also act as a compatibilizer between the copper salt and the polymer matrix.

The table below summarizes findings from research on copper compounds in PLA, suggesting the potential effects of incorporating this compound.

Composite System Copper Compound Key Research Findings Reference
Polylactic Acid (PLA)Copper (II) Sulfate (CuSO₄)A decrease in ultimate tensile strength was observed with 5-10 wt.% addition due to particle agglomeration. mdpi.com
Polylactic Acid (PLA)Copper (II) Oxide (CuO) PowderSignificant reduction in tensile strength even at 0.5 wt.%, indicating the formation of large agglomerates. mdpi.com
Polylactic Acid (PLA)Hollow CuO MicrospheresBetter dispersion compared to CuO powder; recommended content of 0.5-1 wt.%. mdpi.com
Epoxy ResinCopper (I) Oxide (Cu₂O)Increased biocidal properties against fungal damage; encapsulation in polylactide further enhanced resistance. researchgate.net

These findings suggest that the method of incorporation and the form of the copper compound are crucial for developing successful bio-based composites. This compound, with its organic ligands, may offer advantages in dispersion and compatibility compared to inorganic copper salts.

This compound and its parent molecule, undecylenic acid, are utilized in the formulation of modified silicones to impart specific functionalities, primarily antimicrobial properties. drugbank.comakshaychemicals.in The undecylenate component can be integrated into silicone polymer backbones or used as a functional additive.

Research has demonstrated the synthesis of copper(II)-functionalized silicone polymers with significant antifungal activity. maynoothuniversity.ie In one approach, amine-functionalized silicones are first synthesized and then complexed with copper(II) ions, creating materials that inhibit the growth of pathogens like Candida albicans. maynoothuniversity.ie Another method involves a two-step immersion process to create copper/silicone composite membranes. This process results in the formation of copper nanoparticles on the silicone surface, providing excellent antibacterial efficacy against Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.com

A summary of research on copper-modified silicone materials is presented below.

Material Method of Copper Integration Observed Properties Pathogens Tested Reference
Silicone PolymersCoordination of Cu(II) to amine-functionalized siliconesInhibited fungal cell growthCandida albicans maynoothuniversity.ie
Silicone MembranesTwo-step immersion in iodine and copper sulfate solutions, forming CuNPsExcellent antibacterial efficacy (R > 2) with low ion elutionEscherichia coli, Staphylococcus aureus researchgate.netmdpi.com
Silicone Rubber (COPESIL®)Embedded with PEGylated copper nanoparticles>99.9% reduction in E. coli; 93.2-99.8% reduction in K. pneumoniaeEscherichia coli, Klebsiella pneumoniae mdpi.com

The fungistatic and bacteriostatic properties endowed by copper make these modified silicones suitable for medical devices, coatings, and other applications where microbial contamination is a concern.

Applications in Energy Technologies

Organometallic compounds are critical as precursors for the deposition of thin-film semiconductor materials used in various energy technologies. americanelements.com this compound, as a copper-containing organometallic, is relevant in this context, particularly for the synthesis of copper-based materials for solar energy and electrochemical storage.

In the field of solar energy, this compound serves as a precursor for the synthesis of copper oxide (CuO) nanoparticles, which are promising materials for photovoltaic applications. americanelements.comekb.eg Copper oxide is a p-type semiconductor with a suitable band gap for solar energy absorption, and it is abundant and non-toxic. ekb.eg

The thermal decomposition (calcination) of copper precursors, including organometallic compounds like this compound, is a common method to produce high-purity CuO nanoparticles. researchgate.net These nanoparticles can then be incorporated into various solar cell architectures, such as dye-sensitized solar cells (DSSCs) or perovskite solar cells, often as a hole transport layer (HTL) or as the primary light-absorbing material. ekb.egresearchgate.net The properties of the resulting CuO nanoparticles—such as crystal size, morphology, and purity—are highly dependent on the synthesis conditions and the nature of the precursor used. Using a well-defined precursor like this compound can offer better control over the final material's characteristics. americanelements.com

Solar Cell Component Material Role of Copper Precursor Key Advantage Reference
Hole Transport Layer (HTL)Copper Oxide (CuO)Synthesis of CuO nanoparticles via methods like co-precipitation or calcination. researchgate.netchalcogen.roCuO has high optical absorption and is a low-cost, non-toxic semiconductor. ekb.eg researchgate.net
Light AbsorberCopper Oxide (CuO/Cu₂O)Precursor for thin-film deposition of the active semiconductor layer.Organometallic precursors allow for high-purity deposition for electronic and solar applications. americanelements.com mdpi.com
Dye-Sensitized Solar Cell (DSSC)CuO NanoparticlesSynthesis of nanoparticles to increase dye molecule absorbance on their surface.Green-synthesized CuO nanoparticles improved DSSC energy conversion efficiency to 3.3%. ekb.eg

The use of this compound as a precursor aligns with efforts to develop cost-effective and scalable manufacturing processes for next-generation solar energy conversion systems.

While research has not specifically detailed the use of this compound in batteries, studies on analogous copper carboxylates demonstrate their potential as anode materials for lithium-ion batteries (LIBs). rsc.orgrsc.org These materials operate via a conversion reaction mechanism, which can offer higher theoretical capacities compared to traditional intercalation-based graphite (B72142) anodes. researchgate.net

Research on compounds like copper tartrate and copper maleate (B1232345) has shown promising results. rsc.orgrsc.org For example, copper tartrate delivered a specific capacity of 744 mAh g⁻¹ and exhibited an unusual increase in capacity with cycling. rsc.orgresearchgate.net This behavior is attributed to the evolution of the electrode's nanostructure and the in situ generation of the active material during cycling. rsc.org

The general class of copper carboxylates is being explored for the following reasons:

High Capacity: Conversion reactions involving multiple electrons can lead to higher energy densities.

Safety: Some carboxylates operate at a higher potential than graphite, which can reduce the risk of lithium dendrite formation. sciengine.com

Low Cost: They can be synthesized from abundant and inexpensive building blocks. researchgate.net

The table below compares the performance of different copper carboxylates as Li-ion battery anodes.

Anode Material Specific Capacity (at cycle 100) Operating Voltage Key Feature Reference
Copper Tartrate~628 mAh g⁻¹vs. Li⁺/LiCapacity gain observed during cycling. rsc.orgrsc.org
Copper Maleate311 - 1450 mAh g⁻¹ (Varies by study)vs. Li⁺/LiPerformance highly dependent on electrode formulation and microstructure. rsc.org
Iron(II) Tartrate~850 mAh g⁻¹vs. Li⁺/LiWater-based slurry formulation improved performance significantly. rsc.org

Given these findings, this compound, as a long-chain copper carboxylate, is a plausible candidate for investigation in electrochemical energy storage systems. Its long alkyl chains might influence the electrode's microstructure, solubility in electrolytes, and the stability of the solid-electrolyte interphase (SEI).

Conjugation Chemistry and Biomolecule Linker Applications

The bifunctional nature of the undecylenate ligand—possessing a terminal alkene group on one end and a carboxylate group (coordinated to copper) on the other—makes it a valuable molecule in conjugation chemistry. drugbank.comwikipedia.org This dual functionality allows it to act as a linker, tethering molecules or attaching them to surfaces.

Undecylenic acid and its derivatives are used to functionalize surfaces, such as silicon, to create biosensors. wikipedia.org The terminal double bond can react with a hydrogen-terminated silicon surface to form a stable Si-C bond, creating a self-assembled monolayer (SAM). The exposed carboxylic acid groups are then available for the covalent attachment of biomolecules like proteins or DNA. wikipedia.org

The terminal alkene also opens the door to various "click chemistry" reactions. Click chemistry refers to reactions that are high in yield, create minimal byproducts, and are easy to perform. wikipedia.org While the most famous click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the alkene group of undecylenate can participate in other efficient reactions, such as thiol-ene reactions. wikipedia.orgnih.gov This functionality allows for the straightforward conjugation of undecylenate-modified molecules or surfaces with thiol-containing biomolecules.

Application Reactive Group Chemistry Involved Purpose Reference
Biosensor FabricationTerminal Alkene (C=C)Hydrosilylation on silicon surfacesForms a stable self-assembled monolayer for biomolecule attachment. wikipedia.org
Biomolecule ConjugationCarboxylic Acid (-COOH)Amide bond formation (e.g., with NHS esters)Covalently links proteins, peptides, or other amine-containing molecules. wikipedia.org
"Click" ChemistryTerminal Alkene (C=C)Thiol-ene reactionEfficiently links to thiol-modified biomolecules or surfaces. wikipedia.org
Nanoparticle FunctionalizationCarboxylate/AlkeneLigand exchange or in-situ synthesisStabilizes inorganic nanoparticles and provides a functional handle for further conjugation. acs.orgrsc.org acs.org

The use of this compound itself in these applications adds another dimension, as the copper center could be leveraged for its own catalytic or electrochemical properties, or it could be released under specific conditions. This makes it a molecule of interest for creating advanced, multi-functional materials and surfaces.

Nanomaterial Development Utilizing this compound as Precursor or Component

The synthesis of advanced nanomaterials has garnered significant interest due to their unique size- and shape-dependent properties, which differ from their bulk counterparts. Among various synthetic approaches, the use of metal-organic precursors, particularly metal carboxylates, has proven to be a versatile and effective method for producing a wide array of metallic and metal oxide nanoparticles. Within this class of precursors, copper(II) undecylenate, a metal salt of the unsaturated fatty acid undecylenic acid, holds potential as a precursor or component in the development of novel nanomaterials. While direct and extensive research focusing solely on this compound is not widely documented, its chemical similarity to other well-studied copper carboxylates, such as copper oleate (B1233923) and stearate (B1226849), allows for scientifically grounded inferences regarding its utility in nanomaterial synthesis.

The primary method for synthesizing nanoparticles from metal carboxylates is through thermal decomposition or hot-injection techniques. In a typical thermal decomposition process, the copper carboxylate precursor is heated in a high-boiling point solvent, often in the presence of capping agents or reducing agents, to induce the nucleation and growth of nanoparticles. The long alkyl chain of the undecylenate ligand can serve a dual role: acting as a stabilizing agent that prevents nanoparticle agglomeration and influencing the size and morphology of the resulting nanostructures.

Research on analogous copper carboxylates provides a strong basis for the potential applications of this compound in nanomaterial synthesis. For instance, the thermal decomposition of copper stearate in 1-octadecene (B91540) has been successfully employed to synthesize copper nano/microparticles. mdpi.comnih.gov This process involves the formation of a copper stearate intermediate, which upon heating to high temperatures (e.g., 290 °C), decomposes to yield copper nanoparticles. mdpi.comnih.gov Similarly, copper oleate has been utilized as a precursor in the hot-injection synthesis of copper sulfide (B99878) (Cu₂S) nanocrystals. mdpi.com In this method, a sulfur source is rapidly injected into a hot solution containing the copper-oleate complex, triggering the formation of the nanocrystals. mdpi.com Given that undecylenic acid is a C11 carboxylic acid, this compound is expected to exhibit comparable reactivity and functionality in such synthesis routes.

The role of the carboxylate ligand is crucial in controlling the final characteristics of the nanoparticles. The length of the alkyl chain, the degree of unsaturation, and the coordinating nature of the carboxylate group all influence the reaction kinetics and the surface chemistry of the growing nanoparticles. In the case of this compound, the terminal double bond in the undecylenate chain could potentially offer a site for further functionalization or influence the packing of the ligands on the nanoparticle surface, thereby affecting the final morphology.

While specific research detailing the synthesis of nanomaterials from this compound is limited, the established methodologies for other copper carboxylates provide a robust framework for its potential use. The thermal decomposition of this compound, likely in a high-boiling point solvent and in the presence of additional capping or reducing agents, could be a viable route to produce copper or copper oxide nanoparticles. The precise control over reaction parameters such as temperature, precursor concentration, and the type of solvent and stabilizing agents would be critical in tailoring the size, shape, and composition of the resulting nanomaterials.

The following interactive data table summarizes findings from related research on copper carboxylate precursors, which can be extrapolated to hypothesize the potential outcomes of using this compound.

PrecursorNanomaterialSynthesis MethodSize/MorphologyKey Findings
Copper StearateCopper Nano/microparticlesThermal Decomposition~87 ± 19 nmFormation of a copper stearate intermediate is crucial. mdpi.comnih.gov
Copper OleateCopper Sulfide (Cu₂S) NanocrystalsHot Injection3.1 nm to 13 nm (spheres to nanodisks)Size and shape are tunable by varying reaction temperature and time. mdpi.com
Copper(II) succinateCopper/Copper Oxide NanoparticlesChemical Reduction~45 nm (flower-shaped)Initially forms copper nanoparticles which subsequently oxidize. nih.gov
Copper Acetate (B1210297)Copper Oxide NanoparticlesHydrolytic Synthesis350-670 nm (irregular, agglomerated)Microwave-assisted synthesis from copper acetate yields larger, irregular particles. nih.gov

Environmental Fate and Ecological Impact Studies of Copper Compounds

Accumulation and Distribution in Terrestrial Soil Systems

Specific research detailing the accumulation and distribution of copper undecylenate in terrestrial soil systems is not available in publicly accessible scientific literature. The accumulation of copper compounds in soil is a well-documented phenomenon, particularly in agricultural areas with a history of fungicide use. vigon.comregulations.goveuropa.eu Generally, copper accumulates in the upper layers of the soil due to its tendency to bind to soil components. vigon.com

The behavior of this compound would theoretically be governed by the dissociation of the compound into copper ions (Cu²⁺) and undecylenate ions. The copper ions would then interact with soil particles. Factors such as soil pH, organic matter content, clay content, and the presence of iron and manganese oxides strongly influence copper's sorption and retention in soil. vigon.comeuropa.eunih.gov The undecylenate portion, being a fatty acid, may undergo microbial degradation. arkema.com However, without empirical data from studies on this compound itself, any description of its specific accumulation patterns, retention times, and vertical or lateral movement in different soil types remains speculative.

Data Table: Accumulation and Distribution of this compound in Terrestrial Soil Systems

Specific research data on the accumulation and distribution of this compound in soil is not available in the reviewed scientific literature. Therefore, a data table cannot be generated.

Bioavailability and Mobility in Aquatic and Terrestrial Ecosystems

There is a significant lack of specific studies on the bioavailability and mobility of this compound in aquatic and terrestrial ecosystems. The bioavailability of copper is a critical factor in its potential for ecological impact and is influenced by its chemical form (speciation). nih.govives-technicalreviews.eu In general, the free cupric ion (Cu²⁺) is considered the most bioavailable and toxic form. waterquality.gov.aucanada.ca

In terrestrial systems, the mobility and bioavailability of copper are generally low, as copper tends to bind strongly to organic matter and clay particles. vigon.comnih.govnih.gov Factors that increase copper's solubility, such as acidic conditions, can increase its mobility and bioavailability. cornell.eduresearchgate.net The undecylenate component of this compound, being an organic acid, could potentially influence copper's mobility by forming soluble complexes, but this has not been specifically studied. core.ac.uk

Data Table: Bioavailability and Mobility of this compound

No specific data on the bioavailability or mobility of this compound in aquatic or terrestrial ecosystems were found in the available scientific literature. Consequently, a data table cannot be provided.

Phytotoxicity Mechanisms and Effects on Plant Species

While this compound is known to have fungicidal properties, specific research on its phytotoxicity mechanisms and its effects on a broad range of non-target plant species is limited. msu.edu Copper-based fungicides, in general, work through the release of copper ions (Cu²⁺) which can denature proteins and enzymes in pathogen cells, leading to their death. cornell.edupnwhandbooks.org

This same mechanism can cause phytotoxicity in host plants if copper ions are absorbed in sufficient quantities. cornell.eduwits.ac.za The risk of phytotoxicity from copper compounds is generally higher under acidic conditions, which increase the solubility of copper, and in slow-drying conditions. cornell.eduroyaloak.farm Formulations of copper salts of fatty acids, like this compound, are considered "fixed" coppers, which are designed to have lower solubility and thus a reduced risk of plant injury compared to highly soluble forms like copper sulfate (B86663). msu.edupnwhandbooks.org However, phytotoxicity can still occur, especially on sensitive plant species or when applied with certain adjuvants that can increase copper uptake. msu.eduwits.ac.za

Some reports mention that copper salts of fatty and resin acids have been found to be phytotoxic to certain plants, which has limited their use in some applications. google.com However, comprehensive studies detailing the specific concentration thresholds for phytotoxicity, symptoms, and the range of plant species affected by this compound are not available.

Data Table: Phytotoxicity of this compound on Plant Species

Detailed research findings on the phytotoxicity of this compound across various plant species are not available in the public scientific literature, preventing the generation of a data table.

Aquatic Environmental Contamination Processes and Transport

Specific data on the contamination processes and transport of this compound in the aquatic environment are not documented in the available literature. When a copper-based pesticide is introduced into an aquatic system, it undergoes various fate and transport processes. waterquality.gov.auuniversiteitleiden.nl The compound can dissociate, and the resulting copper ions can partition between the water column, suspended solids, and sediments. waterquality.gov.au

The transport of copper in aquatic systems is largely dictated by its partitioning behavior. Copper strongly adsorbs to particulate matter, which can then be transported by water currents and eventually settle into the sediment. waterquality.gov.aufrontiersin.org The undecylenate portion is expected to be readily biodegradable. arkema.com Safety data sheets for undecylenic acid classify it as harmful or toxic to aquatic organisms with long-lasting effects, which suggests that the organic part of the molecule also contributes to its environmental impact. vigon.comfishersci.ca However, the combined effect and the specific transport mechanisms of the intact this compound molecule or its dissociation products have not been specifically investigated.

Data Table: Aquatic Environmental Contamination and Transport of this compound

Specific research data on the contamination processes and transport of this compound in aquatic environments could not be located in the reviewed scientific literature. Therefore, a data table cannot be compiled.

Remediation Strategies for Copper-Contaminated Environments

There are no remediation strategies specifically developed for environments contaminated with this compound. Remediation strategies for copper contamination in general are well-researched and typically focus on either immobilizing the copper to reduce its bioavailability or removing it from the soil or water. scbt.comnih.govclu-in.org

Common remediation techniques for copper-contaminated soils include:

Physical Remediation: Methods like soil washing, excavation, and landfilling can be used to remove or isolate contaminated soil. frontiersin.orgnih.govmdpi.com

Chemical Remediation: This involves the use of chemical amendments to immobilize the copper. Adding materials like lime, phosphates (e.g., apatite), or iron oxides can increase soil pH and promote the precipitation or strong adsorption of copper, thereby reducing its mobility and bioavailability. scbt.commdpi.com

Biological Remediation (Bioremediation): This approach uses plants (phytoremediation) or microorganisms to remove, stabilize, or degrade contaminants. nih.gov Phytoextraction involves using plants that accumulate high concentrations of copper in their tissues, which can then be harvested and removed from the site. nih.gov Rhizodegradation uses microorganisms in the root zone of plants to break down organic contaminants. nih.gov

While these strategies are effective for general copper contamination, their applicability and effectiveness for sites specifically contaminated with this compound would need to be investigated. The organic nature of the undecylenate anion might influence the choice and efficacy of a particular remediation technology.

Data Table: Remediation Strategies for this compound Contamination

As there are no specific studies on the remediation of this compound contamination, a data table with research findings cannot be created.

Future Research Trajectories and Interdisciplinary Perspectives for Copper Undecylenate

Development of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships in copper undecylenate necessitates the use and further development of advanced spectroscopic techniques. While standard methods provide basic characterization, a more nuanced picture of its electronic and molecular structure can be achieved through a combination of sophisticated analytical tools.

Future research will likely focus on the application of techniques like X-ray Photoelectron Spectroscopy (XPS) to elucidate the surface chemistry and oxidation states of the copper center. mdpi.comresearchgate.net XPS is particularly valuable for analyzing the elemental composition and chemical environment of the near-surface region of materials. researchgate.net Advanced analysis of the Cu 2p spectra, including the main peak and shake-up satellites, can provide detailed information about the presence of Cu(I) and Cu(II) species, which is crucial for understanding the compound's reactivity. researchgate.net

Furthermore, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can offer insights into the local environment of the paramagnetic Cu(II) ion. nih.gov The combination of UV-vis absorption spectroscopy and EPR can help in characterizing the geometry and electronic transitions within the complex. nih.gov For instance, the identification of ligand-to-metal charge transfer (LMCT) bands can provide valuable information about the bonding between the copper ion and the undecylenate ligand. nih.gov

The table below summarizes key spectroscopic techniques and their potential applications in the study of this compound.

Spectroscopic TechniqueInformation GainedPotential Research Focus for this compound
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states (Cu(I), Cu(II)), surface chemistry. mdpi.comresearchgate.netQuantifying the ratio of copper oxidation states on the surface; studying changes upon exposure to different environments.
Electron Paramagnetic Resonance (EPR) Information about paramagnetic species, local environment of Cu(II) ions. nih.govCharacterizing the coordination geometry around the copper center; investigating interactions with other molecules.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, coordination geometry. nih.govIdentifying and assigning ligand-to-metal charge transfer (LMCT) bands; monitoring reactions in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups, coordination mode of the carboxylate. mdpi.comchemrxiv.orgDetermining the binding mode of the undecylenate ligand to the copper ion (e.g., monodentate, bidentate).
Resonance Raman Spectroscopy Vibrational modes enhanced by electronic transitions. nih.govProbing specific metal-ligand vibrations to understand bonding and reactivity.

Integration of Computational Modeling and Machine Learning for Predictive Design

The integration of computational modeling and machine learning (ML) is set to revolutionize the design and discovery of new materials with tailored properties. acs.org For this compound and related copper carboxylates, these approaches can accelerate the prediction of their behavior and guide experimental efforts.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reaction mechanisms of this compound at the atomic level. researchgate.net Such simulations can predict key parameters like bond lengths, vibrational frequencies, and reaction energy barriers, providing insights that are often difficult to obtain experimentally. researchgate.netresearchgate.net For example, DFT could be used to model the interaction of this compound with biological molecules or to understand its catalytic activity.

Machine Learning: ML algorithms can be trained on existing experimental and computational data to predict the properties and reactivity of new compounds. acs.orgresearchgate.net By identifying key descriptors that correlate with desired functionalities, ML models can screen large virtual libraries of potential copper carboxylates to identify promising candidates for specific applications. acs.org For instance, ML could predict the catalytic efficiency of different copper carboxylates in a particular reaction or their potential as precursors for nanomaterials. acs.org This data-driven approach can significantly reduce the time and resources required for materials discovery. acs.org

The synergy between computational modeling and machine learning offers a powerful toolkit for the predictive design of materials like this compound.

Exploration of Novel Synthesis Pathways for Tailored Material Properties

The properties of this compound are intrinsically linked to its synthesis method. mdpi.com Exploring novel synthesis pathways is crucial for controlling its morphology, crystallinity, and ultimately, its performance in various applications. Future research will likely focus on developing more sustainable and precise synthetic strategies.

Green Synthesis: There is a growing interest in "green" synthesis methods that utilize environmentally benign reagents and conditions. nih.gov For instance, biological methods employing plant extracts as reducing and capping agents are being explored for the synthesis of copper-based nanoparticles. chemrxiv.orgnih.gov These approaches offer a cost-effective and eco-friendly alternative to conventional chemical methods. nih.gov

Controlled Synthesis of Nanomaterials: The synthesis of copper-based nanoparticles with controlled size and shape is a key area of research. avensonline.org Techniques such as chemical reduction, microwave-assisted synthesis, sonochemical methods, and thermal decomposition are being investigated to produce nanoparticles with specific properties. mdpi.comorientjchem.org The choice of precursor, reducing agent, and reaction conditions all play a critical role in determining the final characteristics of the nanoparticles. mdpi.com For example, the use of different copper salts as precursors can lead to different nanoparticle morphologies. avensonline.org

Precursor Engineering: this compound itself can serve as a precursor for the synthesis of other materials. For instance, it can be used in the synthesis of copper-doped quantum dots, where the undecylenate ligand helps to control the growth kinetics of the nanocrystals. researchgate.net The ability to tailor the properties of the final material by carefully designing the precursor molecule is a promising avenue for future research.

The table below outlines various synthesis methods and their potential for tailoring the properties of copper-based materials derived from or related to this compound.

Synthesis MethodKey FeaturesPotential for Tailoring Properties
Chemical Reduction Use of reducing agents like sodium borohydride (B1222165) or ascorbic acid. mdpi.comnih.govControl over particle size by varying reactant concentrations and temperature.
Green Synthesis Utilizes plant extracts or other biological entities. chemrxiv.orgnih.govEco-friendly production of nanoparticles with potentially unique surface functionalities.
Microwave-Assisted Synthesis Rapid and uniform heating. orientjchem.orgCan lead to smaller and more uniform nanoparticles in shorter reaction times.
Sonochemical Method Utilizes ultrasound to induce chemical reactions. orientjchem.orgCan produce nanoparticles with high purity and crystallinity.
Thermal Decomposition Decomposition of the precursor at elevated temperatures. avensonline.orgAllows for the synthesis of nanoparticles in a solvent-free environment.

Investigation of New Mechanistic Paradigms in Biological and Catalytic Systems

Understanding the fundamental mechanisms by which this compound interacts with biological systems and acts as a catalyst is essential for unlocking its full potential. Future research will focus on elucidating these complex processes at a molecular level.

Biological Systems: Copper is an essential trace element, but its dysregulation is linked to various diseases. nih.gov The study of copper-dependent biological processes, termed cuproptosis, is a rapidly emerging field. nih.gov Investigating how copper compounds like this compound interact with cellular components and influence copper homeostasis is a critical area of research. nih.govnih.gov This includes understanding how it is transported across cell membranes and how it interacts with proteins and other biomolecules. nih.gov Mechanistic systems biology approaches, which combine experimental data with computational modeling, can provide a holistic view of copper's role in cellular processes. nih.govarxiv.org

Catalytic Systems: Copper compounds are widely used as catalysts in a variety of organic reactions. uomustansiriyah.edu.iqresearchgate.net Elucidating the catalytic mechanism of this compound in specific reactions is key to improving its efficiency and selectivity. nih.govnih.gov This involves identifying the active catalytic species, understanding the role of different oxidation states of copper (Cu(I), Cu(II), Cu(III)), and mapping out the entire catalytic cycle. researchgate.netsioc-journal.cn The interplay between homogeneous and heterogeneous catalysis, where leached copper ions might be the true catalytic species, is another important aspect to consider, especially when using nanoparticle-based catalysts. rsc.org

Fostering Interdisciplinary Collaboration in Organometallic Research

The multifaceted nature of organometallic chemistry, exemplified by compounds like this compound, necessitates a collaborative approach that transcends traditional disciplinary boundaries. solubilityofthings.comsolubilityofthings.com Fostering interdisciplinary collaboration is crucial for driving innovation and tackling complex scientific challenges.

The evolution of organometallic chemistry is increasingly marked by its integration with materials science, biology, and engineering. solubilityofthings.com Such partnerships lead to the development of novel materials with tailored properties and open up new avenues for applications in areas like medicine and environmental science. solubilityofthings.com

International and national research networks play a vital role in facilitating these collaborations. us-csic.escnr.it By bringing together researchers from different fields and institutions, these networks create a synergistic environment for knowledge exchange and joint research projects. weebly.combdu.ac.in Symposia, workshops, and exchange programs are essential for building these collaborative relationships and training the next generation of scientists in an interdisciplinary setting. us-csic.esweebly.com The successful development and application of organometallic compounds in the future will heavily rely on the strength and breadth of these interdisciplinary partnerships. solubilityofthings.com

Q & A

Q. What are the established methods for synthesizing copper undecylenate, and how can purity be validated?

this compound is synthesized via the reaction of undecylenic acid with a copper salt (e.g., copper sulfate) under controlled pH and temperature. Purity validation involves:

  • Spectroscopic characterization : FTIR to confirm carboxylate-copper bonding (peak ~1600 cm⁻¹) and NMR for structural analysis .
  • Elemental analysis : Quantifying copper content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
  • Chromatographic methods : HPLC or GC/FID to assess residual reactants and byproducts .

Q. How can this compound be quantified in complex matrices like biological samples?

A validated GC/FID method involves:

  • Methyl esterification : Using 5% sulfuric acid in methanol to derivatize undecylenic acid, followed by hexane extraction .
  • Calibration : Linear range of 0.05–1.0 mg with R² > 0.999; LOD 0.0012% and LOQ 0.004% .
  • Recovery testing : Spiked samples (e.g., emulsions) yield 93–104% recovery with RSDs <5.1% .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?

  • FTIR : Confirms metal-carboxylate coordination via shifts in asymmetric stretching vibrations .
  • X-ray diffraction (XRD) : Determines crystalline structure and polymorphism .
  • NMR : Limited utility due to paramagnetic copper but useful for precursor analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro antifungal efficacy and clinical trial outcomes for this compound?

  • Experimental design : Compare MIC (minimum inhibitory concentration) values against Candida albicans in vitro with clinical outcomes using standardized protocols (e.g., CLSI M27-A3) .
  • Data analysis : Apply statistical models (e.g., ANOVA) to evaluate variables like formulation stability, skin permeability, and microbial resistance .
  • Meta-analysis : Reassess historical data (e.g., 1963 studies) for methodological flaws, such as inadequate blinding or sample size .

Q. What in vitro models best replicate the interaction of this compound with human epidermal tissues?

  • 3D epidermal models : Use MatTek EpiDerm™ to study permeation and cytotoxicity .
  • Co-culture systems : Incorporate keratinocytes and fibroblasts to assess anti-inflammatory effects alongside antifungal activity .
  • Controls : Include zinc undecylenate and undecylenic acid to isolate copper’s contribution .

Q. How can experimental design optimize this compound’s activity under varying pH and temperature conditions?

  • Factorial design : Test pH (4–8) and temperature (25–40°C) interactions on stability and efficacy .
  • Response surface methodology (RSM) : Model optimal conditions for maximal antifungal activity .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months to predict shelf-life .

Q. What molecular mechanisms underlie this compound’s inhibition of fungal morphogenesis?

  • Transcriptomic analysis : RNA-seq of C. albicans exposed to sub-MIC doses to identify hyphal suppression genes (e.g., HWP1, ECE1) .
  • Proteomics : Quantify changes in ergosterol biosynthesis enzymes (e.g., CYP51) via LC-MS/MS .
  • CRISPR-Cas9 knockouts : Validate target pathways (e.g., calcineurin signaling) .

Q. How do this compound’s pharmacokinetic properties compare across different delivery systems (e.g., nanoparticles vs. creams)?

  • In vivo models : Monitor plasma/tissue copper levels in rodents after topical application .
  • Nanoparticle synthesis : Encapsulate in chitosan or liposomes to enhance dermal retention .
  • Analytical methods : Use MALDI-TOF imaging to map spatial distribution in excised skin .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and conventional antifungals?

  • Checkerboard assay : Calculate fractional inhibitory concentration indices (FICI) for combinations (e.g., with clotrimazole) .
  • Isobolographic analysis : Quantify synergy/antagonism using non-linear regression .
  • Machine learning : Train models on combinatorial datasets to predict efficacy .

Q. How can researchers evaluate this compound’s stability in aqueous vs. non-aqueous formulations?

  • Forced degradation studies : Expose to UV light, oxidation (H₂O₂), and hydrolysis (pH 3–9) .
  • Stability-indicating assays : Monitor degradation products via UPLC-QTOF .
  • Kinetic modeling : Determine shelf-life using Arrhenius equations at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper undecylenate
Reactant of Route 2
Reactant of Route 2
Copper undecylenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.